molecular formula C17H13BrN2O2 B11332083 2-bromo-N-(8-methoxyquinolin-5-yl)benzamide

2-bromo-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B11332083
M. Wt: 357.2 g/mol
InChI Key: XANPAQKMLDQELR-UHFFFAOYSA-N
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Description

2-bromo-N-(8-methoxyquinolin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and a methoxyquinoline moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(8-methoxyquinolin-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and 8-methoxyquinoline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF).

    Procedure: The 2-bromobenzoyl chloride is reacted with 8-methoxyquinoline under reflux conditions to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline moiety.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-bromo-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(8-methoxyquinolin-5-yl)benzamide is unique due to the presence of the methoxyquinoline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

2-bromo-N-(8-methoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C17H13BrN2O2/c1-22-15-9-8-14(12-6-4-10-19-16(12)15)20-17(21)11-5-2-3-7-13(11)18/h2-10H,1H3,(H,20,21)

InChI Key

XANPAQKMLDQELR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Br)C=CC=N2

Origin of Product

United States

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